Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid
Description
Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid is a conformationally restricted bicyclic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the exo-amine and a carboxylic acid moiety at the exo-2 position. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol and an MDL number MFCD02682613 . The bicyclo[2.2.1]heptane scaffold imparts rigidity, making it valuable in peptide synthesis and medicinal chemistry for stabilizing secondary structures or modulating target binding .
Properties
IUPAC Name |
(1S,2R,3S,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMUIWFDXMFLE-JLIMGVALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC(C2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@@H]2CC[C@@H](C2)[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1455431-93-2 | |
| Record name | rac-(1S,2R,3S,4R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The synthetic route may include the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.
Introduction of the amino group: The amino group can be introduced through a nucleophilic substitution reaction.
Protection of the amino group: The amino group is protected using a Boc protecting group to prevent unwanted reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar synthetic routes as described above. The reaction conditions are optimized for high yield and purity, and the process may include steps for purification and isolation of the final product .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction categories:
Oxidation
Controlled oxidation converts its alcohol intermediates to carboxylic acids or ketones. For example, chromium trioxide () in acidic conditions oxidizes secondary alcohols to ketones.
Reduction
The carboxylic acid group undergoes reduction to form primary alcohols using or . Selective reduction protocols preserve the bicyclic structure while modifying functional groups.
Substitution
The Boc-protected amino group undergoes acid-mediated deprotection (e.g., or ) to yield free amines, enabling further derivatization .
Reagents and Reaction Conditions
Optimal reagents and conditions for key transformations are summarized below:
Key Reaction Products
The compound generates structurally diverse derivatives:
Comparative Analysis with Structural Analogues
The exo configuration distinguishes its reactivity from analogues:
| Compound | Amino Group Position | Reactivity with |
|---|---|---|
| Boc-3-endo-aminobicyclo[2.2.1]heptane-2-acid | endo | Slower deprotection |
| Boc-2-exo-aminobicyclo[2.2.1]heptane-3-acid | 2-exo | Reduced steric hindrance |
The exo conformation accelerates deprotection due to improved reagent access.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
Boc-BCHE is primarily used as a protecting group in peptide synthesis. Its stability under various reaction conditions allows for selective reactions without the formation of unwanted side products. This characteristic is crucial in multi-step synthesis processes where specific functional groups need to be temporarily masked.
| Feature | Details |
|---|---|
| Stability | High stability under acidic/basic conditions |
| Selectivity | Allows selective reactions |
| Common Use | Protecting amino groups in peptides |
Drug Development
Novel Drug Candidates
In pharmaceutical research, Boc-BCHE is instrumental in designing novel drug candidates. It aids in the modification of compounds targeting specific biological pathways, enhancing therapeutic efficacy and specificity.
Case Study: Targeting mTOR Pathway
Research has demonstrated that derivatives of aminobicyclo[2.2.1]heptane can inhibit the mTOR pathway, which is crucial for cell growth and proliferation. Boc-BCHE derivatives were shown to block the phosphorylation of key proteins involved in this pathway, indicating potential applications in cancer treatment .
Bioconjugation
Linking Biomolecules
Boc-BCHE is employed in bioconjugation processes to link biomolecules with therapeutic agents. This application enhances the delivery and effectiveness of treatments by improving the pharmacokinetic profiles of drugs.
| Application | Details |
|---|---|
| Type of Conjugates | Antibody-drug conjugates |
| Benefits | Improved delivery and efficacy |
Material Science
Development of Advanced Materials
In material science, Boc-BCHE contributes to the creation of advanced polymers with tailored functional properties. These materials can be designed for specific industrial applications, such as drug delivery systems or biodegradable plastics.
Example: Polymer Synthesis
Boc-BCHE has been utilized in synthesizing polymers that exhibit controlled release properties, making them suitable for medical applications where sustained drug release is required.
Analytical Chemistry
Enhancing Detection Methods
Researchers use Boc-BCHE in analytical chemistry to improve the detection and quantification of biomolecules. Its chemical properties facilitate the development of sensitive assays and diagnostic tools.
| Methodology | Application |
|---|---|
| Chromatography | Used to separate complex mixtures |
| Mass Spectrometry | Enhances detection sensitivity |
Mechanism of Action
The mechanism of action of Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and reactions. The Boc protecting group can be selectively removed to expose the amino group, enabling further chemical modifications .
Comparison with Similar Compounds
Protecting Group Modifications
- Fmoc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid Molecular Formula: C₂₃H₂₃NO₄ Molecular Weight: 377.43 g/mol Key Difference: The fluorenylmethyloxycarbonyl (Fmoc) group replaces Boc, requiring base-sensitive deprotection (e.g., piperidine) instead of acidic conditions. This impacts synthetic strategies in solid-phase peptide synthesis .
- (±)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride Molecular Formula: C₈H₁₄ClNO₂ Molecular Weight: 191.66 g/mol Key Difference: The absence of a Boc group and presence of a hydrochloride salt enhance water solubility, favoring direct use in biological assays .
Functional Group Modifications
Pharmacological and Mechanistic Differences
- 3-exo-Aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid (ABHCA) Unlike gabapentin and pregabalin, ABHCA lacks activity at α2δ subunits, failing to increase extracellular glutamate in the locus coeruleus. This highlights the critical role of substituents (e.g., lipophilic side chains) in α2δ-mediated mechanisms . Boc-3-exo-aminobicyclo[...]carboxylic acid likely shares this inactivity unless deprotected, emphasizing its utility as an intermediate rather than a direct therapeutic agent .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Solubility | Stability | Key Application |
|---|---|---|---|---|
| Boc-3-exo-aminobicyclo[...]carboxylic acid | 255.31 | Low (organic solvents) | Acid-labile | Peptide synthesis intermediate |
| Fmoc-3-exo-aminobicyclo[...]carboxylic acid | 377.43 | Moderate (DMF, DCM) | Base-labile | Solid-phase peptide synthesis |
| ABHCA (unprotected) | 155.19 | High (aqueous) | Oxidative degradation | Neurological research |
Biological Activity
Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid (Boc-BC) is a bicyclic amino acid derivative that has garnered significant attention in various fields of biological and medicinal chemistry. This compound serves as a crucial building block in peptide synthesis, drug development, and bioconjugation processes. This article explores its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- CAS Number : 1212373-01-7
Biological Applications
1. Peptide Synthesis
Boc-BC is primarily utilized as a protecting group in peptide synthesis, which allows for selective reactions while minimizing unwanted side products. Its stability under various reaction conditions makes it a preferred choice among chemists for synthesizing complex peptides and proteins .
2. Drug Development
In pharmaceutical research, Boc-BC has been investigated for its potential to create novel drug candidates targeting specific biological pathways. Its structure allows it to enhance therapeutic efficacy by modulating the interactions between drugs and their biological targets . Notably, studies have shown that derivatives of bicyclic amino acids can influence metabolic pathways relevant to drug action .
3. Bioconjugation
The compound is employed in bioconjugation processes, linking biomolecules to therapeutic agents. This application improves the delivery and effectiveness of treatments, particularly in targeted therapy strategies .
Research indicates that Boc-BC and its derivatives can act as inhibitors of specific amino acid transport systems. For instance, the compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), closely related to Boc-BC, inhibits L-amino acid carriers, impacting the transport of L-DOPA into dopaminergic neurons . This inhibition can modulate neurotransmitter levels, providing insights into potential therapeutic applications for neurological disorders such as Parkinson's disease.
Study 1: Inhibition of Amino Acid Transport
In a study examining the effects of BCH on dopaminergic neurons, researchers found that it significantly reduced L-DOPA-induced membrane hyperpolarization in a concentration-dependent manner. This suggests that BCH selectively inhibits the transport of L-DOPA via System L carriers without affecting dopamine-mediated events .
Study 2: Antiviral Activity
Another investigation focused on derivatives of bicyclic amino acids demonstrated their potential as antiviral agents. Dihydroxylated derivatives were shown to disrupt viral replication processes, highlighting the versatility of Boc-based compounds in therapeutic contexts .
Data Table: Biological Activities of Bicyclic Amino Acids
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid?
- Methodological Answer : Synthesis typically involves regioselective functionalization of the bicyclo[2.2.1]heptane scaffold. For example, Scheme 3 in demonstrates the use of (±)-2-endo-amino intermediates and bis(2-chloroethyl) groups for analogous compounds. Key steps include protection of the amino group with Boc (tert-butoxycarbonyl), followed by carboxylation under anhydrous conditions. Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm regiochemical purity . provides CAS RN 92511-32-5 for the unprotected 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid, which can guide precursor selection .
Q. How should researchers handle safety protocols for this compound in the lab?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles (P280/P281) .
- Ventilation : Work in a fume hood (P271) to avoid inhalation of dust (P260/P261) .
- Spill Management : Collect spills with inert absorbents (P390) and dispose via hazardous waste protocols (P501) .
Q. What analytical techniques are suitable for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolves exo/endo stereochemistry (e.g., bicyclo[2.2.1] systems in ) .
- NMR Spectroscopy : ¹H NMR distinguishes exo vs. endo protons (e.g., coupling constants J < 4 Hz for exo substituents) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₈H₁₁NO₂ has theoretical MW 153.17; see ) .
Advanced Research Questions
Q. How does this compound interact with glutamate transporters, and why does it lack activity in Ca²⁺ response assays?
- Methodological Answer : and highlight that ABHCA (the unprotected analog) failed to enhance glutamate-induced Ca²⁺ influx in neuronal assays, unlike pregabalin or L-isoleucine. To investigate:
- Electrophysiology : Use patch-clamp recordings to assess transporter currents (e.g., EAAT1/2 inhibition by DL-TBOA) .
- Molecular Docking : Compare ABHCA’s conformation to active ligands (e.g., riluzole) using Schrödinger Suite or AutoDock. The rigid bicyclo scaffold may sterically hinder binding to transporter allosteric sites .
Q. How can researchers resolve contradictions in pharmacological data for this compound?
- Methodological Answer : Discrepancies in activity (e.g., lack of Ca²⁺ modulation vs. potential transporter interactions) require:
- Dose-Response Curves : Test ABHCA across a wider concentration range (nM–mM) to rule out threshold effects .
- Cell-Specific Assays : Compare results in astrocytes (EAAT2-rich) vs. neurons (EAAT3-dominated) to identify tissue-specific mechanisms .
Q. What strategies optimize the synthesis yield of Boc-protected derivatives?
- Methodological Answer :
- Catalysis : Use Pd/C or Ru-based catalysts for selective hydrogenation of unsaturated precursors (e.g., bicyclo[2.2.1]hept-5-ene analogs in ) .
- Solvent Optimization : Anhydrous DMF or THF improves Boc protection efficiency (see for solvent choices) .
- Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves diastereomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
